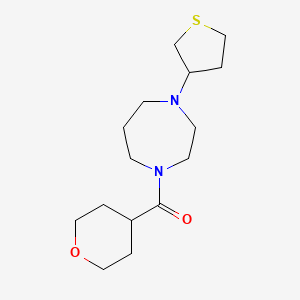

(tetrahydro-2H-pyran-4-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(tetrahydro-2H-pyran-4-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C15H26N2O2S and its molecular weight is 298.45. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The research has explored innovative synthetic routes and chemical transformations of compounds related to "(tetrahydro-2H-pyran-4-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone." For instance, the study by Dean et al. (1980) investigates the adducts from quinones and diazoalkanes, revealing insights into regioisomerism in carbanion–quinone additions, which is crucial for understanding the chemical behavior and potential applications of such compounds in synthesis and drug development (Dean, Houghton, Nayyir-Mashir, & Thebtaranonth, 1980).

Novel Rearrangements and Biological Activity

Fesenko and Shutalev (2014) developed a novel synthesis of dihydrodiazepinones, demonstrating new rearrangements into pyrrole derivatives. This work contributes to the expanding toolbox of synthetic chemistry, providing new pathways for creating compounds with potential biological activities (Fesenko & Shutalev, 2014).

Catalysis and Synthesis of Bioactive Molecules

The synthesis of biologically interesting compounds, such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, has been facilitated by new catalytic processes. Shirini et al. (2017) introduced a new acidic ionic liquid catalyst that promotes the synthesis of these compounds, underscoring the importance of catalyst development in the synthesis of pharmacologically active compounds (Shirini, Safarpoor Nikoo Langarudi, & Daneshvar, 2017).

Antimycobacterial Activity of Novel Heterocycles

Research by Yar, Siddiqui, and Ali (2007) on the synthesis of novel heterocycles and their antimycobacterial activities highlights the potential therapeutic applications of such compounds. This work demonstrates the relevance of heterocyclic chemistry in the search for new treatments for infectious diseases (Yar, Siddiqui, & Ali, 2007).

Molecular Docking Studies for Drug Discovery

Molecular docking studies have become an essential tool in drug discovery, allowing researchers to predict the interaction between synthesized compounds and biological targets. Malathi and Chary (2019) utilized molecular docking to study the interactions of synthesized compounds with enzymes, providing insights into their potential as bioactive molecules (Malathi & Chary, 2019).

Properties

IUPAC Name |

oxan-4-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2S/c18-15(13-2-9-19-10-3-13)17-6-1-5-16(7-8-17)14-4-11-20-12-14/h13-14H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZIVBMOSHZLAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CCOCC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methoxypyridin-3-yl)propanamide](/img/structure/B2610366.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610368.png)

![Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2610380.png)

![ethyl 3-({N'-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2610385.png)

![2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2610387.png)